tert-Butyl N,N-diallylcarbamate

Overview

Description

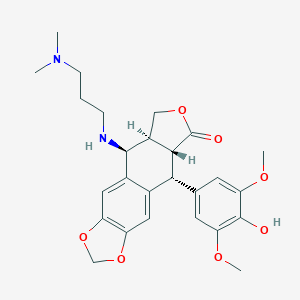

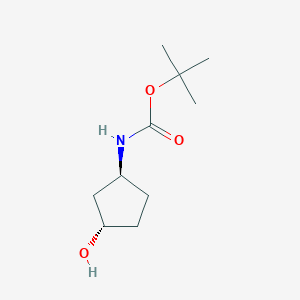

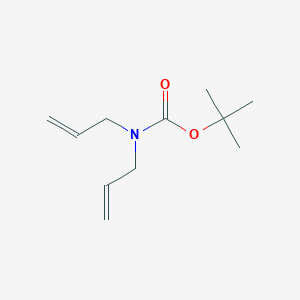

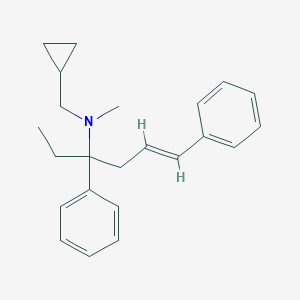

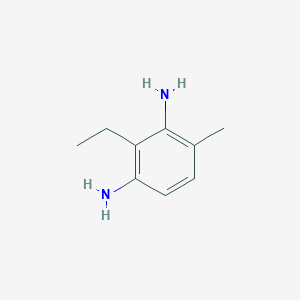

Tert-Butyl N,N-diallylcarbamate is a protected amine . It has a linear formula of (H2C=CHCH2)2NCO2C(CH3)3 . The CAS Number is 151259-38-0 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (H2C=CHCH2)2NCO2C(CH3)3 . The molecular weight is 197.27 .Chemical Reactions Analysis

This compound is known to undergo ring-closing metathesis (RCM) reactions in the presence of Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 75°C at 1.5 mmHg and a density of 0.914 g/mL at 25°C .Scientific Research Applications

Synthesis and Structural Analysis

- A study by Mestehdi et al. (2022) utilized a compound similar to tert-Butyl N,N-diallylcarbamate, specifically tert-butyl acetylcarbamate, to demonstrate its synthesis via a green method and its crystal structure. The research highlighted the molecule's dimer formation and the significant contribution of H⋯H and O⋯H contacts in its crystal packing, as revealed through Hirshfeld surface analysis (Mestehdi et al., 2022).

Applications in Organic Synthesis

- Xu and Appella (2006) developed a practical synthesis method for a compound structurally related to this compound. Their work focused on synthesizing optically active trans-tert-butyl-2-aminocyclopentylcarbamate, highlighting its potential as a scaffold for chiral ligands and modified backbone units in peptide nucleic acids (Xu & Appella, 2006).

Versatility in Organic Transformations

- Kumar and Kaushik (2007) discussed the applications of tert-Butyl-N-chlorocyanamide, which shares a similar tert-butyl carbamate structure, in various organic transformations. This compound was found highly versatile for chlorination and oxidation reactions in organic synthesis (Kumar & Kaushik, 2007).

Thermodynamic Properties

- Zeng et al. (2011) studied the thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate, closely related to this compound. Their research provided detailed insights into the molar heat capacities, melting point, and thermodynamic functions of this compound (Zeng et al., 2011).

Conformational Studies

- Deetz et al. (2002) explored the conformational aspects of tert-butyl N-(2-thiazyl)carbamate, demonstrating how the carbamate conformation can be switched using a hydrogen bonding template. This study is relevant for understanding the conformational dynamics of tert-butyl carbamates (Deetz et al., 2002).

Safety and Hazards

Tert-Butyl N,N-diallylcarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Tert-Butyl N,N-diallylcarbamate is a protected amine

Mode of Action

The compound is involved in Ring-closing metathesis (RCM) reactions . This reaction is facilitated in the presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .

Biochemical Pathways

The compound is used in the synthesis of heterocyclic compounds

Pharmacokinetics

Itsmolecular weight is 197.27 , which could influence its pharmacokinetic properties.

Result of Action

It is known to be used in the synthesis of heterocyclic compounds .

Action Environment

It’s worth noting that the compound has aboiling point of 75 °C at 1.5 mmHg and a flash point of 81 °C , indicating that its stability and reactivity could be influenced by temperature.

Properties

IUPAC Name |

tert-butyl N,N-bis(prop-2-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIPHUBKNVVTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408412 | |

| Record name | tert-Butyl N,N-diallylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151259-38-0 | |

| Record name | tert-Butyl N,N-diallylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tert-butyl N,N-diallylcarbamate in the context of the provided research?

A1: this compound serves as a substrate in ring-closing metathesis (RCM) reactions catalyzed by ruthenium-alkylidene complexes []. This reaction efficiently forms cyclic carbamates, which are valuable building blocks in organic synthesis.

Q2: How does the use of a biphasic system with this compound improve the RCM reaction?

A2: Employing a biphasic system, such as [BDMIM][BF4]/heptane, with this compound enhances the RCM reaction by improving catalyst stability and enabling continuous flow processes []. The ionic catalyst remains largely in the ionic liquid phase, while the substrate resides in the organic phase. This separation facilitates catalyst recycling and minimizes contamination of the product with the catalyst.

Q3: Are there other substrates similar to this compound used in these reactions?

A3: Yes, the research demonstrates the versatility of the ruthenium-alkylidene catalyst by showcasing its activity with various dienes, including N,N-diallyltrifluoroacetamide, diethyl diallylmalonate, diethyl di(methallyl)malonate, N,N-diallylacetamide, diphenyldiallylsilane, and 1,7-octadiene []. This highlights the broad applicability of this catalytic system for RCM reactions with different substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)

![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)